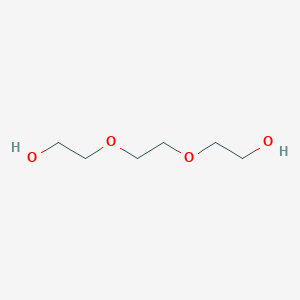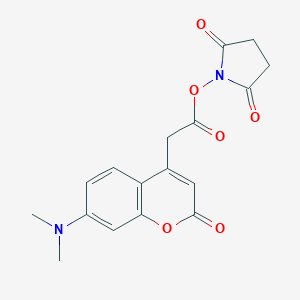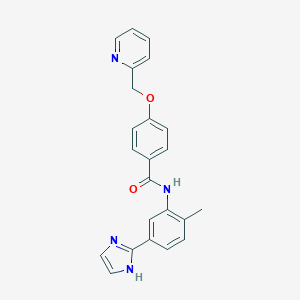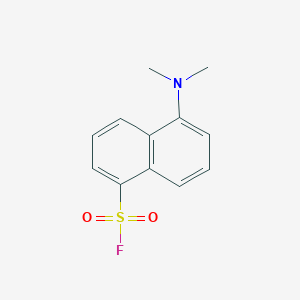
Dibenzylmalonat
Übersicht
Beschreibung
Dibenzyl malonate is a compound that serves as a versatile building block in organic synthesis. It is related to the class of dibenzyls, which are synthesized through various methods, including the homocoupling of benzyl alcohols. Dibenzyl malonate can be derived from malonate esters, which are used in a range of synthetic applications, such as the construction of dihydrobenzofurans and dibenz[b,f]oxepins .
Synthesis Analysis
The synthesis of dibenzyl malonate and related compounds can be achieved through several innovative methods. One approach involves the nickel-catalyzed homocoupling of benzyl alcohols, which is facilitated by dimethyl oxalate and can accommodate both primary and secondary alcohols . Another method includes the manganese(III)-based oxidative 1,2-radical rearrangement to produce dibenz[b,f]oxepins from monoalkyl malonates . Additionally, a [4 + 1] cycloaddition strategy has been developed for the synthesis of dihydrobenzofurans using malonate esters and 2-(2-nitrovinyl)-phenols, followed by iodine-catalyzed oxidative annulation .
Molecular Structure Analysis
The molecular structure of dibenzyl, a related compound to dibenzyl malonate, has been extensively studied using X-ray analysis. The molecule features three single-carbon bonds joining the benzene rings, with bond lengths slightly shorter than the standard single-carbon bond length, indicating unique structural characteristics. The benzene rings themselves exhibit non-standard aromatic bond lengths, and the molecule is not perfectly symmetrical due to the inclination of the central CH2-CH2 bond relative to the benzene ring planes .
Chemical Reactions Analysis
Dibenzyl malonate and its derivatives participate in various chemical reactions. For instance, the formation of electron-donor-acceptor (EDA) complexes has been studied, revealing that the stability of these complexes is influenced by π-electron interactions between adjacent benzene rings . Reactions such as the alkaline hydrolysis of related malonate compounds have been observed to proceed with decarboxylation, and the influence of adjacent functional groups on the reaction efficiency and antioxidation properties has been analyzed .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzyl malonate derivatives are influenced by the presence of functional groups. Studies have shown that the formation of EDA complexes and their stability can be affected by the adjacent substituents on the benzene rings. Parameters such as the wavelength of the absorption maximum, association constant, enthalpy, and entropy of these complexes have been determined, providing insights into the electronic interactions within the molecule . Additionally, the molecular structure analysis has shed light on the bond lengths and angles that are crucial to the physical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthese von Bisphosphonaten
Dibenzylmalonat wird zur Synthese von Tetraethyl-3,3-bis(benzyloxycarbonyl)propylen-bisphosphonat verwendet, das für die Untersuchung von Knochenschwundkrankheiten von Bedeutung ist .
Knoevenagel-Kondensation
Es dient als Reagenz in der Knoevenagel-Kondensations-Reaktion zur Herstellung von Benzyl-Umbelliferon-3-carboxylat, einer Verbindung mit möglichen Anwendungen in der organischen Synthese .
Enantioselektive Michael-Addition
Die Verbindung wird in der enantioselektiven Michael-Addition von Dialkylmalonaten an Benzalacetophenon verwendet, die entscheidend für die Herstellung chiraler Verbindungen mit hoher enantiomerer Reinheit ist .
Hochdruckkatalyse
This compound ist an der Hochdruckkatalyse beteiligt, um die enantioselektive Michael-artige Addition an β-Arylethenesulfonylfluoride zu ermöglichen, die zu chiralen Alkansulfonylfluoriden mit hohen Ausbeuten und Enantioselektivitäten führt .
Asymmetrische Synthese
Es wird in direkten asymmetrischen Reaktionen mit N-tert-Butoxycarbonyl-Aldiminen verwendet, die durch Ytterbiumtriflat und Pyridin-Bisoxazolin-Komplexe erleichtert werden, die für die asymmetrische Synthesestudien wichtig sind .
Kardioprotektionsforschung
In der Kardioprotektionsforschung werden Malonate, einschließlich this compound, auf ihre Fähigkeit untersucht, die Succinatdehydrogenase bei Reperfusion zu hemmen, als therapeutische Strategie in Myokardinfarktmodellen .
Biomassenverwertung
This compound wird auch auf seine Rolle bei der Katalyse von Umesterungsreaktionen zur Synthese von sich selbst aus Benzylalkohol unter Verwendung von Molybdän-modifizierter Kieselsäure, die aus Reisspelzenbiomasse gewonnen wird, untersucht, was eine Anwendung in der grünen Chemie zeigt .
Jede Anwendung zeigt die Vielseitigkeit und Bedeutung von this compound in verschiedenen Bereichen der wissenschaftlichen Forschung.
Thermo Scientific Chemicals MilliporeSigma <a aria-label="2: MilliporeSigma" data-citationid="daa79926-0245-b08b-bca3-d1e5407839fc-45" h="ID=SERP,5
Wirkmechanismus
Target of Action
Dibenzyl malonate has been shown to inhibit HIV infection by interfering with the formation of hydrogen bonds at the active site of the reverse transcriptase enzyme . The reverse transcriptase enzyme is crucial for the replication of the HIV virus, making it a primary target of many antiretroviral drugs.
Mode of Action
The mode of action of dibenzyl malonate involves a nucleophilic attack on the electrophilic carbon atom in the compound. This forms a covalent bond with the 4’-hydroxyl group on the ribose sugar . This reaction releases water and leads to an irreversible inhibition of HIV replication .
Biochemical Pathways
It is known that the compound interferes with the replication of the hiv virus by inhibiting the reverse transcriptase enzyme . This disruption of the viral replication process can have downstream effects on other biochemical pathways within the cell.
Pharmacokinetics
The compound’s effectiveness in inhibiting hiv replication suggests that it may have suitable bioavailability and metabolic stability for use as a therapeutic agent .
Result of Action
The primary result of dibenzyl malonate’s action is the inhibition of HIV replication. By forming a covalent bond with the 4’-hydroxyl group on the ribose sugar, dibenzyl malonate effectively inhibits the reverse transcriptase enzyme, leading to an irreversible halt in HIV replication .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
dibenzyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-16(20-12-14-7-3-1-4-8-14)11-17(19)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFCSKVXWRJEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164478 | |
| Record name | Dibenzyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15014-25-2 | |
| Record name | Dibenzyl malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15014-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzyl malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015014252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15014-25-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Dibenzyl malonate?
A1: Dibenzyl malonate has the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol.
Q2: Is there any spectroscopic data available for characterizing Dibenzyl malonate?
A2: While the provided research papers primarily focus on the applications of Dibenzyl malonate, they do mention the use of single-crystal X-ray diffraction to determine the structures of complexes formed between Dibenzyl malonate and titanium(IV) chloride. [, ] These studies provide insights into the coordination chemistry of Dibenzyl malonate.
Q3: What are the main catalytic applications of Dibenzyl malonate?
A3: Dibenzyl malonate commonly serves as a reactant in asymmetric Michael addition reactions. [, , , , , , ] These reactions enable the construction of carbon-carbon bonds with high stereoselectivity, crucial for synthesizing chiral molecules.
Q4: How does the choice of catalyst influence the outcome of these reactions?
A4: Research has shown that various catalysts, including heterobimetallic complexes, [, ] chiral organocatalysts, [, ] and lanthanide-based catalysts, [, ] effectively promote asymmetric Michael additions of Dibenzyl malonate. The specific catalyst choice significantly impacts the reaction yield and enantioselectivity. For instance, a La Li–BINOL catalyst system exhibited significant acceleration of asymmetric nitroaldol reactions without compromising the optical purity of the products. []
Q5: Are there any examples of Dibenzyl malonate being used in heterogeneous catalysis?
A5: Yes, researchers have successfully immobilized a chiral polymer-supported Jorgensen—Hayashi-type organocatalyst on a layered heterogeneous catalyst containing bimetallic alloy nanoparticles. [, ] This bifunctional catalyst facilitated a sequential aerobic oxidation—asymmetric Michael reaction using Dibenzyl malonate, demonstrating the compound's utility in heterogeneous catalytic systems.
Q6: How does the structure of the Michael acceptor influence the reactivity with Dibenzyl malonate?
A6: Studies have investigated Michael additions of Dibenzyl malonate to various acceptors, including chalcones, cyclic enones, and α,β-unsaturated N-acylpyrroles. [, , ] The choice of acceptor significantly influences reactivity and stereoselectivity. Notably, a study highlighted the enhanced reactivity of dithiomalonates compared to Dibenzyl malonate in reactions with chalcones and enones under mechanochemical conditions. []
Q7: Are there any studies investigating the compatibility of Dibenzyl malonate with different materials?
A7: While the provided research primarily focuses on the reactivity of Dibenzyl malonate, a study investigated its use in the transesterification reaction with benzyl alcohol using various solid acid catalysts. [] This research explored the influence of different support materials, including modified rice husk silica, on catalytic activity, highlighting the importance of material compatibility in optimizing reaction outcomes.
Q8: How do structural modifications of malonates affect their reactivity in Michael additions?
A8: Research suggests that modifying the ester groups in malonates can impact their reactivity. For example, dithiomalonates exhibited higher reactivity compared to Dibenzyl malonate in Michael additions to enones under mechanochemical conditions. [] This difference in reactivity highlights the influence of the thioester group on the reaction pathway.
Q9: Are there any computational studies exploring the reactivity of Dibenzyl malonate?
A9: While the provided research primarily focuses on experimental investigations, a study employed DFT calculations to understand the mechanism of the mechanochemical Michael addition of dithiomalonates to enones. [] Such computational approaches can provide valuable insights into reaction mechanisms and guide the design of more efficient catalysts and reaction conditions.
Q10: Are there any reported applications of Dibenzyl malonate in the synthesis of biologically relevant molecules?
A10: Yes, Dibenzyl malonate has been employed in the synthesis of various biologically relevant molecules. For instance, it served as a starting material in the preparation of all four stereoisomers of coronamic acid, a natural product with plant growth-regulating properties. [, ] Additionally, researchers utilized Dibenzyl malonate in a synthetic route to β-carboxyaspartic acid, an amino acid found in certain proteins. []
Q11: What are the environmental implications of using Dibenzyl malonate?
A11: While specific data on the environmental impact of Dibenzyl malonate is limited in the provided research, researchers are increasingly exploring greener alternatives and sustainable practices in chemical synthesis. Utilizing heterogeneous catalysts, [, ] exploring mechanochemical synthesis, [] and sourcing catalysts from biowaste [] represent promising avenues for minimizing the environmental footprint associated with Dibenzyl malonate and similar compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



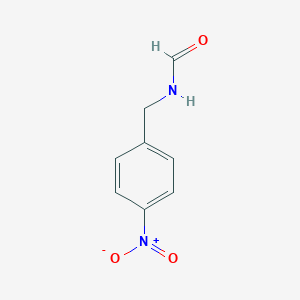


![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)
